Lodamin

描述

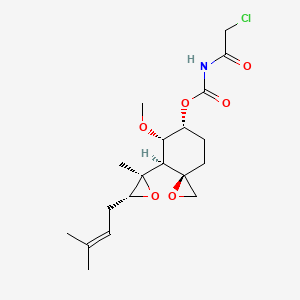

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZHSPISPJWHW-PVDLLORBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041141 | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129298-91-5 | |

| Record name | Lodamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129298-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Chloroacetylcarbamoylfumagillol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129298915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TNP-470 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tnp-470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TNP-470 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47GR46481 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Tnp 470

Target Identification and Enzymatic Inhibition by TNP-470

TNP-470 exerts its biological effects primarily through the inhibition of a specific intracellular enzyme. mdpi.compnas.orgpnas.org

Methionine Aminopeptidase (B13392206) 2 (MetAP2) as the Primary Molecular Target of TNP-470

The primary molecular target of TNP-470 has been identified as methionine aminopeptidase 2 (MetAP2). waocp.orgmdpi.compnas.orgpnas.orgpnas.orgnih.govnih.govnih.govnih.govarvojournals.orgsigmaaldrich.comasm.org MetAP2 is one of two enzymes in eukaryotes (the other being MetAP1) responsible for the removal of the initiator methionine from the N-terminus of nascent polypeptides during protein synthesis. waocp.orgpnas.orgpnas.orgtandfonline.com Inhibition of MetAP2 activity by TNP-470 is considered the molecular basis for its effects, particularly the inhibition of endothelial cell proliferation. pnas.orgpnas.org Studies using fumagillin (B1674178) analogs, including TNP-470, have shown a strong correlation between the inhibition of MetAP2 enzymatic activity and the inhibition of endothelial cell proliferation. pnas.org Furthermore, experiments using a biotin-conjugated fumagillin analog demonstrated a correlation between the drug concentrations needed to inhibit endothelial cell proliferation and those required to inactivate endogenous MetAP2. pnas.org

Irreversible Inactivation of MetAP2 by TNP-470

TNP-470 is known to bind to and irreversibly inactivate MetAP2. mdpi.compnas.orgnih.govtandfonline.comncats.io This irreversible inhibition occurs through the formation of a covalent bond. mdpi.compnas.orgpnas.orgtandfonline.com Specifically, the chloroacetyl moiety in TNP-470 allows it to form a covalent bond with the His231 residue in the active site of MetAP2. mdpi.com This covalent modification effectively and irreversibly blocks the active site of MetAP2, thereby preventing substrate binding and catalysis. pnas.org The ring epoxide in fumagillin and its analogs, including TNP-470, is involved in this covalent modification of MetAP2. pnas.orgasm.orgresearchgate.net

Downstream Signaling Pathways and Cell Cycle Regulation by TNP-470

Inhibition of MetAP2 by TNP-470 leads to a cascade of downstream effects, particularly impacting cell cycle progression. pnas.orgpnas.orgnih.govnih.govnih.govncats.iowjgnet.com

Endothelial Cell Cycle Arrest in G1 Phase by TNP-470

TNP-470 has been shown to block endothelial cell cycle progression, primarily causing arrest in the G1 phase. mdpi.compnas.orgrndsystems.comnih.govnih.govtandfonline.comncats.iowjgnet.comresearchgate.net This arrest prevents cells from entering the S phase (DNA synthesis). pnas.orgnih.govwjgnet.com The G1 arrest is characterized by the hypophosphorylation of the retinoblastoma gene product (pRB). pnas.orgpnas.orgnih.govarvojournals.orgresearchgate.net This hypophosphorylation is likely due to the inhibition of cyclin E-dependent kinase (CDK2) activity. pnas.orgnih.govarvojournals.orgresearchgate.net While some studies initially had disagreements on the exact point within G1 where the arrest occurs, evidence suggests it is in the late G1 phase. pnas.orgpnas.orgnih.govncats.ioahajournals.org

Role of the p53 Pathway Activation in TNP-470's Mechanism

A key mechanism underlying TNP-470's induction of G1 cell cycle arrest involves the activation of the p53 pathway. mdpi.compnas.orgpnas.orgnih.govnih.govnih.govarvojournals.orgncats.iowjgnet.comresearchgate.netaacrjournals.org Treatment with TNP-470 leads to the activation of p53, which in turn causes an accumulation of the G1 cyclin-dependent kinase inhibitor p21WAF1/CIP1 (p21). pnas.orgpnas.orgnih.govnih.govnih.govarvojournals.orgncats.iowjgnet.comaacrjournals.orgpnas.org The upregulation of p21 is a critical step in the cell cycle inhibition mediated by TNP-470. pnas.orgnih.govnih.govnih.govpnas.org Studies using cells deficient in p53 or p21 have demonstrated that these cells are resistant to the cell cycle inhibitory effects of TNP-470, underscoring the necessity of this pathway for TNP-470's action. pnas.orgnih.govnih.govnih.govpnas.org The activation of p53 by TNP-470 is thought to result from cellular stress induced by the inhibition of MetAP2, which can lead to defects in N-terminal protein processing and the generation of aberrant proteins. arvojournals.org Elevated p53 activity can also contribute to anti-angiogenic effects by downregulating VEGF expression. nih.govarvojournals.org

Here is a summary of some research findings related to TNP-470's mechanism of action:

| Study | Cell Type(s) Used | Key Finding | Citation |

| Kidoikhammouan et al., 2012 | Cholangiocarcinoma cell lines (KKU-M213, KKU-M214) | TNP-470 inhibits growth, migration, and invasion; downregulates c-MYC, MMP2, and MMP9. | waocp.org |

| Yeh et al., 2000 | Endothelial cells, other drug-sensitive cell types | TNP-470 activates p53 pathway, leading to p21 accumulation and G1 arrest. | pnas.orgpnas.orgnih.govnih.gov |

| Hori et al., 1999 (cited in Abe et al.) | Human endothelial cells | TNP-470 inhibits cyclin E and cyclin A mRNA, cdk2 activation, and retinoblastoma phosphorylation. | ahajournals.org |

| Rupnick et al., 2002 | ob/ob mice (preclinical) | TNP-470 reduces body weight gain, increases energy expenditure. | mdpi.comahajournals.org |

| Wang et al., 2000 | Endothelial cells, non-endothelial cells | Selective inhibition of endothelial cells not due to differential MetAP1/MetAP2 expression. | nih.gov |

| Zhang et al., 2000 | Endothelial cells | TNP-470 induces p21 and p53 expression; p21 and p53 are essential for G1 arrest. | nih.govpnas.org |

| Ray et al., 2004 | B16F10 murine melanoma cells | TNP-470 can induce intracellular generation of reactive oxygen species (ROS). | nih.gov |

| Steinberg et al., 2022 | Pancreatic cancer cell lines (BxPC-3, PancOH7, AsPC-1, PANC-1), Endothelial cells | TNP-470 inhibits proliferation of pancreatic cancer cells; higher MetAP2 expression in cancer cells. | e-century.us |

Accumulation of Cyclin-Dependent Kinase Inhibitor p21 (p21WAF1/CIP1) Mediated by TNP-470

TNP-470 treatment leads to the accumulation of the cyclin-dependent kinase (CDK) inhibitor p21 (p21WAF1/CIP1). pnas.orgnih.govnih.gov This accumulation is a key event in TNP-470-mediated cell cycle arrest, particularly in endothelial cells. pnas.orgnih.govnih.govpnas.org The induction of p21 by TNP-470 appears to be mediated through the activation of the p53 pathway. pnas.orgnih.govnih.govpnas.orgresearchgate.netoup.com Studies have shown that TNP-470 treatment increases p53 protein levels, which in turn leads to the transcriptional upregulation of p21. nih.govnih.govpnas.org Cells deficient in p53 or p21 show resistance to the cell cycle inhibitory effects of TNP-470, underscoring the importance of this pathway. pnas.orgnih.govpnas.orgresearchgate.netpnas.org The increased levels of p21 are associated with the inhibition of CDK activity, particularly cyclin E-CDK2, contributing to cell cycle arrest in the G1 phase. nih.govpnas.orgmolvis.org

Correlation with Retinoblastoma Protein (pRB) Phosphorylation State and Cell Cycle Progression

TNP-470 has been shown to inhibit the hyperphosphorylation of the retinoblastoma protein (pRB). nih.govnih.govpnas.orgmolvis.orgahajournals.orgpnas.org Hypophosphorylated pRB is known to bind to and inhibit E2F transcription factors, thereby preventing the expression of genes necessary for progression into the S phase of the cell cycle. csic.esyoutube.com By inhibiting pRB phosphorylation, TNP-470 maintains pRB in its active, hypophosphorylated state, leading to G1 cell cycle arrest. nih.govpnas.orgmolvis.orgpnas.org This effect on pRB phosphorylation is closely linked to the inhibition of CDK activity, particularly cyclin E-CDK2, which is responsible for pRB phosphorylation during the G1-S transition. nih.govpnas.orgmolvis.org

Other Proposed Mechanisms and Cellular Effects of TNP-470

Induction of Reactive Oxygen Species (ROS) by TNP-470 in Specific Cell Lines

Beyond its primary effects on cell cycle regulation, TNP-470 has been shown to induce the generation of reactive oxygen species (ROS) in specific cell lines, such as B16F10 murine melanoma cells and pancreatic cancer cell lines. researchgate.nete-century.usnih.gov This induction of ROS appears to be a significant event, potentially contributing to subsequent cellular effects, including cell death in some contexts. researchgate.netnih.gov In pancreatic cancer cells, TNP-470 treatment led to an increase in ROS levels, which correlated with a reduction in cell proliferation. e-century.us The induction of ROS suggests an additional layer of complexity in TNP-470's cellular mechanisms, potentially involving oxidative stress pathways.

Differential Cytostatic versus Cytotoxic Activities of TNP-470 on Various Cell Types

TNP-470 exhibits differential effects on various cell types, displaying both cytostatic and cytotoxic activities depending on the concentration and cell type. pnas.orgwaocp.orgnih.govaacrjournals.orggoogle.comnih.gov Endothelial cells are generally more sensitive to the cytostatic effects of TNP-470 at lower concentrations, which is considered crucial for its anti-angiogenic activity. pnas.orgnih.govaacrjournals.orggoogle.comnih.govarvojournals.org At higher concentrations, TNP-470 can exert cytotoxic effects on a broader range of cell types, including various cancer cell lines. pnas.orgwaocp.orgnih.govgoogle.comnih.gov The cytostatic inhibition in endothelial cells is often reversible and characterized by cell cycle arrest, while cytotoxic effects involve cell death. pnas.orgnih.govnih.gov This differential sensitivity, with endothelial cells being particularly susceptible to cytostatic effects at lower doses, underlies the rationale for its use as an anti-angiogenic agent. pnas.orgnih.govaacrjournals.orgnih.gov However, the sensitivity can vary among different tumor cell lines as well. waocp.org

Preclinical Investigation of Tnp 470 in Angiogenesis and Disease Models

Angiogenesis Inhibition Studies of TNP-470

TNP-470's primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

In Vitro Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation by TNP-470

TNP-470 has demonstrated potent inhibitory effects on endothelial cells in laboratory settings. Studies have shown that the compound directly inhibits the proliferation of endothelial cells, a fundamental step in the angiogenic cascade. This anti-proliferative effect is achieved by blocking the cell cycle progression in the late G1 phase. Furthermore, TNP-470 has been observed to inhibit the formation of capillary-like structures, known as tube formation, by endothelial cells. For instance, low concentrations of TNP-470 were effective at inhibiting human arterial endothelial cell (HAEC) tube formation in a co-culture model. This effect is partly attributed to the compound's ability to block the production of vascular endothelial growth factor (VEGF) by tumor cells.

In Vivo Angiogenesis Models and TNP-470 Efficacy (e.g., Corneal Micropocket Assay, Chorioallantoic Membrane)

The anti-angiogenic properties of TNP-470 observed in vitro have been successfully translated into in vivo models.

Corneal Micropocket Assay: In the murine corneal micropocket assay, a standard model for quantifying angiogenesis, TNP-470 has shown significant efficacy. Both systemic and topical administration of the compound led to a substantial reduction in inflammatory corneal neovascularization. This inhibition was linked to a direct suppression of endothelial cell proliferation within the cornea.

Chorioallantoic Membrane (CAM) Assay: The CAM assay, which utilizes the highly vascularized membrane of a chick embryo, is another widely used model to assess angiogenic and anti-angiogenic substances. Research has indicated that TNP-470 can act synergistically with other agents, such as recombinant human interferon-α2a, to inhibit angiogenesis in the CAM model, highlighting its potential in combination therapies. nih.gov

Anti-tumor Efficacy of TNP-470 in Xenograft and Syngeneic Models

Building on its anti-angiogenic properties, TNP-470 has been evaluated for its ability to control tumor growth and spread in various animal models.

Efficacy of TNP-470 against Primary Tumor Growth in Murine Models

Numerous studies using murine models have confirmed the anti-tumor activity of TNP-470. The compound has been shown to significantly reduce primary tumor volume and total tumor load across different cancer types. For example, in a murine model of T-cell lymphoma/leukemia, treatment with TNP-470 resulted in a significant reduction in tumor mass in organs infiltrated by the cancer. nih.gov Similarly, in human neuroblastoma xenografts, TNP-470 markedly inhibited tumor growth rate. nih.govnih.gov This inhibition of tumor growth is often associated with increased apoptosis (programmed cell death) within the tumor. nih.gov

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Human Breast Cancer (MKL-4) | Tumor volumes reduced to 14%-28% of control. | nih.gov |

| Murine Renal Cell Carcinoma (Renca) | Dose-dependent inhibition of tumor growth. | auajournals.org |

| Human Neuroblastoma (CHP-134) | Markedly inhibited tumor growth rate (T:C ratio of 0.3-0.4). | nih.gov |

| Murine T-cell Lymphoma/Leukemia | Significantly reduced total tumor load and mass in infiltrated organs. | nih.gov |

Inhibition of Tumor Metastasis by TNP-470 (e.g., lung, liver, bone)

A crucial aspect of TNP-470's preclinical evaluation has been its ability to inhibit metastasis, the spread of cancer to distant organs.

Lung Metastasis: In a highly metastatic model of human hepatocellular carcinoma, TNP-470 demonstrated a potent anti-metastatic effect, with lung metastases developing in only 1 of 12 treated mice compared to 6 of 12 in the control group. It also reduced pulmonary metastatic foci in murine renal cell carcinoma models. auajournals.org

Liver Metastasis: The compound has been shown to inhibit the growth of liver metastases in a syngeneic rat model of colorectal cancer. researchgate.net It also proved effective in reducing hepatic metastatic foci in murine renal cell carcinoma. auajournals.org

Bone Metastasis: TNP-470 has shown efficacy in inhibiting osteolytic bone metastasis. nih.gov In a nude mouse model using a human breast cancer cell line, the compound reduced the number and area of bone metastases by approximately 60% and 70%, respectively. nih.gov This effect is believed to be due to both its anti-angiogenic action and its ability to inhibit osteoclastic bone resorption. nih.gov

| Metastatic Site | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Lung | Human Hepatocellular Carcinoma | Metastasis in 1/12 treated mice vs. 6/12 control mice. | auajournals.org |

| Liver | Colorectal Cancer (Rat Model) | Significantly reduced tumor volume of liver metastases. | researchgate.net |

| Bone | Human Breast Cancer (MDA-MB-231) | Reduced number of osteolytic bone metastases by ~60% and area by ~70%. | nih.gov |

| Lymph Nodes | Human Breast Cancer (MKL-4) | Metastasis rate reduced to 33% from 100% in controls. | nih.gov |

Spectrum of TNP-470 Anti-cancer Activity Across Tumor Types (e.g., breast, prostate, renal, glioma, melanoma, colon)

The anti-tumor effects of TNP-470 have been documented across a wide range of cancer types in preclinical models, underscoring its broad potential.

Breast Cancer: TNP-470 inhibits tumor growth, angiogenesis, and spontaneous metastasis of human breast cancer cells in nude mice. nih.gov It is also effective against bone metastasis originating from breast cancer. nih.gov

Prostate Cancer: Preclinical models have supported the investigation of TNP-470 in prostate cancer.

Renal Cancer: In a murine renal cell carcinoma model (Renca), TNP-470 inhibited tumor growth, angiogenesis, and metastasis in a dose-dependent manner and prolonged the lifespan of the mice. auajournals.org

Glioma: The anti-angiogenic effect of TNP-470 has been tested on glioblastoma spheroids in a 3-D in vitro model, demonstrating its potential to quantify and inhibit the migration of endothelial cells toward cancer spheroids. nih.gov

Melanoma: Research has explored the efficacy of various compounds in melanoma xenograft models, establishing a basis for testing angiogenesis inhibitors like TNP-470.

Colon Cancer: TNP-470 has been shown to inhibit the growth of liver metastases in a syngeneic rat model of colorectal cancer. researchgate.net

Effects of TNP-470 on Tumor Vasculature Morphology and Density

Preclinical studies investigating the impact of TNP-470 on the morphology and density of tumor vasculature have revealed nuanced effects. In a study involving human glioblastoma xenografts, treatment with TNP-470 did not result in a change in vessel density as measured by Chalkley point counts. nih.gov However, electron microscopy of the TNP-470-treated tumors showed a distinct broadening of the endothelial basement membrane, characterized by an approximately 400-700-nm-thick layer of electron-dense, uncharacterized fibrillar material. nih.gov

When combined with ionizing radiation, TNP-470 demonstrated a protective effect on the tumor microvasculature. nih.gov While radiation alone caused acute endothelial swelling and luminal protrusion in tumor vessels, these effects were not observed in tumors pretreated with TNP-470. nih.gov This suggests that concurrent treatment with TNP-470 can prevent acute microvascular damage induced by radiation. nih.gov Furthermore, tumors treated with TNP-470, both with and without subsequent irradiation, exhibited a significant increase in the mRNA expression of angiopoietin-1, while the expression of angiopoietin-2, vascular endothelial growth factor, and basic fibroblast growth factor remained unchanged. nih.gov In contrast, another study on two human glioma xenograft lines reported that despite a small but significant suppression of tumor growth, no differences in vascular area or vascular density were observed between TNP-470 treated tumors and controls after six weeks of treatment. nih.gov

| Parameter | Observation in TNP-470 Treated Tumors | Source |

|---|---|---|

| Vessel Density (Chalkley point counts) | Unchanged | nih.gov |

| Endothelial Basement Membrane | Distinct broadening (400-700 nm thick) | nih.gov |

| Response to Ionizing Radiation | Prevention of acute endothelial swelling and luminal protrusion | nih.gov |

| Angiopoietin-1 mRNA Expression | Significantly increased | nih.gov |

Non-Oncological Disease Models and TNP-470

Prevention of Adipogenesis and Obesity by TNP-470

TNP-470 has been shown to prevent both diet-induced and genetic obesity in murine models. ahajournals.orgahajournals.org The mechanism underlying this effect is linked to the inhibition of angiogenesis within adipose tissue. ahajournals.orgahajournals.org Systemic administration of TNP-470 was found to prevent obesity in mice fed a high-calorie diet and in genetically leptin-deficient ob/ob mice. ahajournals.org This anti-obesity effect is associated with a reduction in the vascularity of adipose tissue. ahajournals.org

In diet-induced obese mice, treatment with TNP-470 resulted in a significant 63% reduction in the percentage of total body fat compared to the control group. ahajournals.org Consequently, there was a relative increase in the percentage of lean body mass in the treated group. ahajournals.org Autopsy of TNP-470-treated ob/ob mice revealed a dramatic decrease in subcutaneous and omental fat depots compared to control mice. ahajournals.org In vitro studies support the anti-angiogenic mechanism, as TNP-470 selectively inhibits the proliferation of endothelial cells but not preadipocytes. ahajournals.orgahajournals.org

| Obesity Model | Key Finding | Source |

|---|---|---|

| High-Fat Diet-Induced | 63% reduction in total body fat percentage | ahajournals.org |

| Genetic (ob/ob mice) | Dramatically decreased subcutaneous and omental fat depots | ahajournals.org |

Impact of TNP-470 on Atherosclerosis and Intimal Neovascularization

The role of intimal neovascularization in the progression of atherosclerosis has been investigated using TNP-470 in apolipoprotein E–deficient (apoE −/−) mice. ahajournals.orgahajournals.orgnih.gov Prolonged treatment with TNP-470 was found to significantly reduce plaque growth and intimal neovascularization. ahajournals.orgnih.gov In a study where apoE −/− mice were treated for 16 weeks, TNP-470 inhibited plaque growth by 70% compared to control animals. ahajournals.orgahajournals.orgnih.gov

Furthermore, the incidence of intimal vessels within the atherosclerotic plaques was significantly reduced in the TNP-470-treated group. ahajournals.org While 29% of plaques in control mice contained intimal vessels, none of the plaques from TNP-470-treated mice exhibited intimal neovascularization. ahajournals.org These findings suggest that intimal neovascularization may be a contributing factor to the development and progression of atherosclerotic plaques. ahajournals.orgahajournals.org

| Parameter | Result in TNP-470 Treated Group | Source |

|---|---|---|

| Plaque Growth Inhibition | 70% | ahajournals.orgahajournals.orgnih.gov |

| Incidence of Intimal Vessels in Plaques | 0% (compared to 29% in controls) | ahajournals.org |

Therapeutic Potential of TNP-470 in Microsporidiosis

In vitro studies have demonstrated the antimicrosporidial activity of TNP-470. nih.gov The compound has shown efficacy against several species of microsporidia, including Encephalitozoon intestinalis and Vittaforma corneae. nih.gov The 50% minimal inhibitory concentrations (MIC50s) of TNP-470 for E. intestinalis and V. corneae were determined to be 0.35 ± 0.21 ng/ml and 0.38 ± 0.11 ng/ml, respectively. nih.gov These values are comparable to those of fumagillin (B1674178), another compound with known antimicrosporidial activity. nih.gov

TNP-470 was found to inhibit the replication of E. intestinalis in RK-13 cells when administered at the time of infection or even when treatment was initiated seven days post-infection. nih.gov Furthermore, after a two-week treatment of infected cultures with TNP-470, discontinuation of the drug did not lead to a significant increase in the shedding of E. intestinalis for the following three weeks. nih.gov This suggests a lasting inhibitory effect. Given its activity against multiple microsporidial species, TNP-470 is considered a promising candidate for the treatment of microsporidiosis. nih.gov

Effects of TNP-470 on Choroidal Neovascularization

The therapeutic potential of TNP-470 in ocular neovascular diseases has been explored in models of choroidal neovascularization (CNV). In vitro, a conjugate of TNP-470 with poly(vinyl alcohol) (TNP-470-PVA) inhibited the growth of human umbilical vein endothelial cells (HUVECs) to a similar extent as free TNP-470. nih.gov Notably, bovine retinal pigment epithelial cells were less sensitive to the inhibitory effects of TNP-470-PVA compared to HUVECs. nih.gov

In an in vivo rabbit model of experimental CNV, intravenous administration of TNP-470-PVA significantly inhibited the progression of CNV. nih.gov Histological examination four weeks after treatment revealed a lesser degree of vascular formation and a reduced number of vascular endothelial cells in the subretinal membrane of eyes treated with the TNP-470 conjugate compared to control eyes. nih.gov These findings indicate that TNP-470 may have potential as a treatment for CNV by selectively targeting the proliferation of endothelial cells involved in the neovascular process. nih.gov

Clinical Evaluation and Therapeutic Potential of Tnp 470

Early Phase Clinical Trials of TNP-470 in Oncology

Early phase clinical trials aimed to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of TNP-470 in patients with advanced cancers. These studies explored different dosing regimens and administration schedules to determine the optimal approach for delivering the drug.

Clinical Study Design and Patient Populations

Phase I studies of TNP-470 were conducted in patients with advanced solid tumors who were refractory to standard treatments or had a high risk of recurrence. aacrjournals.orgnih.gov These trials typically involved dose escalation cohorts to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Patient populations included those with solid tumors such as malignant melanoma, adenocarcinoma of the colon, soft tissue sarcoma, advanced squamous cell cancer of the cervix, metastatic renal cell carcinoma, and various other solid tumors. aacrjournals.orgnih.govnih.govascopubs.orgresearchgate.net Patients generally had normal renal, hepatic, and hematological function and no evidence of coagulopathy. aacrjournals.orgnih.govresearchgate.net For example, one Phase I study included 36 patients with advanced cancer, aged 23-75 years, with an ECOG performance status of 0-2. aacrjournals.orgnih.gov Another Phase I trial specifically enrolled 18 evaluable patients with inoperable recurring or metastatic squamous cell cancer of the cervix. researchgate.net A Phase II study in metastatic renal cell carcinoma included 33 patients with good organ function, with no exclusion criteria for prior therapy. nih.gov

Investigation of TNP-470 Dosing Regimens and Administration Schedules

Various dosing regimens and administration schedules were explored in early clinical trials to optimize TNP-470 delivery and efficacy while managing toxicity. Initial Phase I studies utilized regimens such as intravenous (i.v.) infusions every other day (q.o.d.) or on a Monday, Wednesday, and Friday (MWF) schedule. aacrjournals.org Based on preclinical data suggesting prolonged antiangiogenic activity, a once-weekly dosing regimen was also investigated. aacrjournals.org

In a Phase I study, TNP-470 was administered as a 4-hour i.v. infusion once a week at doses ranging from 25 to 235 mg/m². aacrjournals.orgnih.gov Another Phase I study in advanced squamous cell cancer of the cervix utilized a 60-minute i.v. infusion every other day for 28 days, followed by a 14-day rest period, starting at a dose of 9.3 mg/m². researchgate.net An intermediate dose level of 60 mg/m² as a 60-minute i.v. infusion every Monday, Wednesday, and Friday was also evaluated and suggested for further studies based on tolerability. researchgate.net In a Phase II study for metastatic renal cell carcinoma, patients received 60 mg/m² of TNP-470 infused over 1 hour three times per week. nih.gov Combination studies also explored specific schedules, such as TNP-470 at 60 mg/m² administered three times per week in combination with paclitaxel (B517696) and carboplatin (B1684641). nih.govnih.gov

Assessment of TNP-470 Antitumor Activity (e.g., disease stabilization, objective responses)

Early clinical trials assessed the antitumor activity of TNP-470, looking for evidence of disease stabilization and objective responses. While significant objective responses were not consistently observed as a single agent, some studies reported instances of disease stabilization and, in rare cases, complete or partial responses.

In a Phase I study of weekly TNP-470, one patient with malignant melanoma experienced stabilization of previously growing disease for 27 weeks. aacrjournals.orgnih.gov Two other patients in the same study, with adenocarcinoma of the colon and soft tissue sarcoma, who were at high risk for recurrence but had no clinically detectable disease at the start of treatment, remained free of disease recurrence for extended periods (13 months and >3 years, respectively). aacrjournals.orgnih.gov

A Phase I study in advanced squamous cell cancer of the cervix reported one complete response that continued for 26 months, and three patients with initially progressive disease achieved stable disease for periods ranging from 5 to 19+ months. researchgate.net Notably, four out of seven patients with lung metastasis in this study showed no disease progression. researchgate.net

In a Phase II study of TNP-470 in metastatic renal cell carcinoma, there was only one partial response of short duration (3% response rate), but six patients (18%) remained on study for 6 or more months without disease progression. nih.gov

Clinical trials of TNP-470 as a single agent have shown evidence of antitumor activity, with some objective responses reported in relapsed and refractory malignancies and indications of disease stabilization. google.comresearchgate.net

Data from select early phase clinical trials assessing TNP-470 antitumor activity:

| Study Population | Study Phase | Regimen | Antitumor Activity Findings | Citation |

| Advanced Solid Tumors | Phase I | Weekly i.v. infusion | 1 patient with melanoma had 27 weeks of disease stabilization; 2 patients with high recurrence risk remained disease-free for >1 year. | aacrjournals.orgnih.gov |

| Advanced Squamous Cell Cervical Cancer | Phase I | Every other day i.v. infusion | 1 complete response (26+ months); 3 patients had stable disease (5 to 19+ months). | researchgate.net |

| Metastatic Renal Cell Carcinoma | Phase II | Three times per week i.v. infusion | 1 partial response (3%); 6 patients (18%) had stable disease for ≥ 6 months. | nih.gov |

Combination Therapy Strategies Involving TNP-470

Preclinical studies and early clinical trials have explored the potential of combining TNP-470 with conventional cytotoxic agents and other modalities to enhance antitumor effects.

Synergistic Effects of TNP-470 with Conventional Cytotoxic Agents (e.g., paclitaxel, cisplatin, 5-fluorouracil)

Preclinical studies have demonstrated synergistic effects when TNP-470 is combined with several conventional cytotoxic agents. Research using murine colon 26 adenocarcinoma (CT 26) cells showed that the combination of TNP-470 and 5-fluorouracil (B62378) (5-FU) resulted in a remarkable cytotoxic effect in vitro, with isobologram analysis revealing synergism in inhibiting cell growth. nih.gov In vivo, this combination also exerted a synergistic antitumor effect in a model of hepatic metastasis. nih.gov

Studies investigating the combination of TNP-470 with paclitaxel and carboplatin in patients with solid tumors were conducted. nih.govnih.gov Preclinical data supported the synergy between TNP-470 and cytotoxic agents like paclitaxel. nih.govnih.govascopubs.orgascopubs.org In a clinical trial combining TNP-470 with paclitaxel and carboplatin, partial responses were observed in 24% of patients and stable disease in 47%. nih.gov Specifically, in patients with non-small-cell lung cancer (NSCLC), partial responses were seen in 38% of those treated with TNP-470 and paclitaxel. nih.govascopubs.orgascopubs.org

In vitro studies with cholangiocarcinoma (CCA) cell lines demonstrated that TNP-470 significantly enhanced the antitumor activity of 5-fluorouracil, cisplatin, doxorubicin, and gemcitabine. researchgate.net This chemosensitizing effect suggests that TNP-470 could be a potential adjuvant agent for CCA. researchgate.net

Preclinical findings on synergistic effects of TNP-470 with cytotoxic agents:

| Combination | Model System | Observed Effect | Citation |

| TNP-470 + 5-fluorouracil | Murine colon 26 adenocarcinoma cells (in vitro/in vivo) | Synergistic cytotoxicity and antitumor effect | nih.gov |

| TNP-470 + 5-fluorouracil, cisplatin, doxorubicin, gemcitabine | Cholangiocarcinoma cell lines (in vitro) | Enhanced antitumor activity (chemosensitization) | researchgate.net |

| TNP-470 + Paclitaxel | Preclinical studies | Synergistic effect | nih.govnih.govascopubs.orgascopubs.org |

Rationale for Combined Modality Approaches with TNP-470

The rationale for combining TNP-470 with other therapeutic modalities stems from its anti-angiogenic mechanism, which can complement the effects of conventional treatments. Angiogenesis is critical for tumor growth and metastasis, and inhibiting it can potentially enhance the efficacy of therapies that target tumor cells directly or the tumor microenvironment. wjgnet.comgoogle.com

TNP-470's ability to inhibit endothelial cell proliferation and migration can reduce the blood supply to the tumor, potentially making cancer cells more vulnerable to chemotherapy or radiation. wjgnet.commdpi.com Preclinical studies have shown that TNP-470 can suppress tumor angiogenesis and growth. wjgnet.comresearchgate.net

Combining antiangiogenic agents like TNP-470 with conventional anticancer agents may potentiate their effects. wjgnet.com For instance, the combination of TNP-470 and tumor necrosis factor (TNF) showed a synergistic antitumor effect in mice with colon adenocarcinoma tumors. nih.gov The rationale is that targeting both the tumor cells and the supporting vasculature can lead to a more comprehensive and effective attack on the cancer. aacrjournals.org Furthermore, combining antiangiogenic agents with treatments like transcatheter arterial embolization (TAE) or transcatheter arterial chemoembolization (TACE) in hepatocellular carcinoma may enhance efficacy by overcoming the limitations of each approach alone. wjgnet.com The use of drug delivery systems, such as polymer conjugates of TNP-470, is also being explored to improve targeting and reduce toxicity, potentially enhancing the feasibility of combination therapies. google.complos.orgresearchgate.net

Therapeutic Implications of TNP-470 in Specific Malignancies

TNP-470 has been explored for its therapeutic potential in a range of specific cancers, with research findings highlighting its activity in both preclinical models and clinical trials. nih.govwaocp.orgkarger.com

Kaposi's Sarcoma

TNP-470 has been studied in clinical trials for AIDS-related Kaposi's sarcoma. waocp.orgmedpath.com Phase I trials in patients with Kaposi's sarcoma have shown some partial tumor responses and a notable reduction in tumor-associated edema in certain individuals. oup.com These findings suggested some level of biological activity in this malignancy. oup.com

Renal Cell Carcinoma

TNP-470 has been included in Phase I/II trials for renal cell carcinoma. nih.govtandfonline.com Preclinical studies using a xenograft model of Wilms tumor, a type of renal cancer, demonstrated that TNP-470 significantly suppressed xenograft growth. aacrjournals.org Interestingly, this inhibition was not linked to a decrease in angiogenesis but rather an increase in tiny neovessels, suggesting a direct effect on tumor cells in this model. aacrjournals.org Early clinical reports also mention the evaluation of TNP-470 in patients with metastatic renal cell carcinoma. aacrjournals.org

Brain Cancer (Glioma)

Investigations into TNP-470's effects on malignant gliomas have been conducted both in vitro and in vivo. nih.gov TNP-470 demonstrated cytostatic inhibition of growth in several human glioma cell lines in culture, including those resistant to other anticancer drugs. nih.gov The concentrations required for 50% inhibition (IC50) in these glioma cell lines were considerably higher than those for normal endothelial cells. nih.gov In vivo studies using T98G-transplanted nude mice showed that TNP-470 significantly inhibited tumor growth. nih.gov Microscopic examination revealed fewer and smaller tumor vessels after treatment, along with extensive necrotic areas within the tumor, indicating potent angiogenesis inhibition in this model. nih.gov Studies also suggest that TNP-470 may primarily target tumor endothelial cells, leading to reduced tumor growth. nih.gov TNP-470 has been evaluated in Phase I/II clinical trials for brain cancer. nih.govtandfonline.com

Breast Cancer

TNP-470 has been evaluated in preclinical studies and included in Phase I/II clinical trials for breast cancer. nih.govtandfonline.comnih.gov Studies using a bone metastasis model in nude mice with the human breast cancer cell line MDA-MB-231 demonstrated that TNP-470 reduced the number and area of osteolytic bone metastases, as well as their radiolucency. nih.gov Histological analysis showed that TNP-470 treatment markedly inhibited bone destruction and reduced the number of osteoclasts. nih.gov In vitro studies also showed that TNP-470 significantly inhibited the formation of osteoclast-like cells. nih.gov These findings suggest that TNP-470 may inhibit bone metastasis not only through its anti-angiogenic action but also by inhibiting osteoclastic bone resorption. nih.gov TNP-470 has also been shown to suppress vasculogenic mimicry in human breast cancer cell lines such as T47D and MDA-MB-231 in vitro. researchgate.net

Cervical Cancer

TNP-470 has been investigated in clinical trials for advanced squamous cell cancer of the cervix. waocp.orgescholarship.orgresearchgate.net A Phase I trial involving patients with recurrent or metastatic squamous cell cancer of the cervix reported antitumor activity in some patients. escholarship.orgresearchgate.net One patient achieved a complete response that was ongoing for over two years, and three patients experienced stabilization of previously progressive disease. escholarship.orgresearchgate.net Despite these promising early results, a subsequent Phase II study did not demonstrate activity of TNP-470 in cervical cancer. cgmh.org.tw TNP-470 was developed as a more potent antiangiogenic analog of fumagillin (B1674178), and in vitro studies showed its ability to inhibit endothelial cell migration and proliferation. nih.gov Preclinical studies also confirmed its growth inhibition in various human tumor xenografts, including breast and prostate cancer, and neurofibrosarcoma. nih.gov

Prostate Cancer (Androgen-Independent)

Clinical and laboratory observations support the role of angiogenesis in prostate cancer progression, leading to the evaluation of TNP-470 in this setting. nih.govaacrjournals.org TNP-470 has demonstrated in vivo antitumor activity in various preclinical models. nih.govaacrjournals.org A Phase I dose escalation trial of TNP-470 was conducted in patients with metastatic and androgen-independent prostate cancer. nih.govaacrjournals.org While no definite antitumor activity was observed in this trial, transient stimulation of serum prostate-specific antigen (PSA) concentration occurred in some patients. nih.govaacrjournals.org Preclinical studies using the androgen-independent human prostate cancer PC-3 model have shown that combined treatment with TNP-470 and docetaxel (B913) synergistically inhibited tumor growth and reduced lymph node metastasis. nih.gov This synergistic effect was linked to enhanced induction of apoptotic cell death and suppression of angiogenesis. nih.gov Studies in vitro also indicated that using PSA as an endpoint in clinical trials might be misleading due to TNP-470's effect on AR and PSA transcription in prostate cancer cells. um.es TNP-470 has been included in Phase I/II trials for prostate cancer. nih.govtandfonline.com

Summary of TNP-470 Clinical Trial Status in Specific Malignancies

| Malignancy | Clinical Trial Phase | Key Findings (Based on available data) |

| Kaposi's Sarcoma | Phase I/II | Some partial responses and reduction in tumor-associated edema observed in Phase I trials. oup.com |

| Renal Cell Carcinoma | Phase I/II | Preclinical studies show tumor growth inhibition, potentially via direct effects on tumor cells. aacrjournals.org Evaluated in metastatic disease. aacrjournals.org |

| Brain Cancer (Glioma) | Phase I/II | Inhibited growth of glioma cell lines in vitro and tumor growth in vivo models, with evidence of angiogenesis inhibition. nih.gov |

| Breast Cancer | Phase I/II | Preclinical studies suggest inhibition of bone metastasis and osteoclastic bone resorption. nih.gov Inhibits vasculogenic mimicry in vitro. researchgate.net |

| Cervical Cancer | Phase I/II | Phase I trial showed some antitumor activity, including a complete response in one patient; Phase II study did not demonstrate activity. escholarship.orgresearchgate.netcgmh.org.tw |

| Prostate Cancer (Androgen-Independent) | Phase I/II | Phase I trial showed no definite antitumor activity but transient PSA changes. nih.govaacrjournals.org Preclinical studies show synergy with docetaxel. nih.gov |

Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have suggested a synergistic relationship between TNP-470 and cytotoxic therapies. Clinical evaluations have explored the combination of TNP-470 with paclitaxel in patients with solid tumors, including NSCLC. In a study involving 32 patients with solid tumors, 16 had NSCLC. Partial responses were reported in 8 patients (25% of the total) and specifically in 6 of the 16 patients (38%) with NSCLC. ascopubs.orgnih.gov Notably, 60% of these NSCLC patients had received prior chemotherapy. ascopubs.orgnih.gov The combination regimen appeared generally well tolerated, with minimal pharmacokinetic interaction observed between TNP-470 and paclitaxel. ascopubs.orgnih.gov Further studies investigating TNP-470 in combination with chemotherapy regimens in NSCLC and other solid tumors have been suggested. ascopubs.orgnih.gov In vitro studies evaluating the combined effects of TNP-470 and SN-38, a camptothecin (B557342) derivative, in four human NSCLC cell lines demonstrated dose-related inhibitory effects on cell proliferation by TNP-470. tandfonline.com Sequential exposure to SN-38 followed by TNP-470 produced synergistic effects in these cell lines. tandfonline.com

Malignant Melanoma

TNP-470 has shown activity in models of malignant melanoma. In a murine melanoma cancer model, a dendritic cell (DC) vaccine treated with TNP-470 significantly induced tumor-specific immunogenicity and substantially enhanced tumor eradication compared to a vehicle-treated DC vaccine in a prophylactic setting. nih.govashpublications.orgnih.gov Enhanced tumor-specific immunogenicity and delayed tumor progression were also observed in a therapeutic setting with the TNP-470-treated DC vaccine. nih.govashpublications.orgnih.gov TNP-470 has also been shown to inhibit vasculogenic mimicry (VM) in human melanoma cell lines, suggesting a potential mechanism of action beyond traditional antiangiogenesis. researchgate.net In a phase I study involving patients with advanced cancer, one patient with malignant melanoma experienced stabilization of previously growing disease for 27 weeks while receiving TNP-470 treatment. aacrjournals.org Studies in mice bearing subcutaneous A2058 melanoma showed increased survival when treated with both free and conjugated forms of TNP-470, with the conjugate exhibiting superior antitumor activity in one study. google.com

Colon Adenocarcinoma

Research has investigated the effects of TNP-470 on colon adenocarcinoma, including studies on peritoneal dissemination. In a study using a nude mouse model of peritoneal dissemination of human colon cancer cell line Lovo, TNP-470 inhibited the growth of Lovo cells in vitro and markedly suppressed the growth of peritoneal dissemination in vivo. nih.govwjgnet.com The mean survival time was significantly longer in the TNP-470-treated group compared to the control group. nih.govwjgnet.com In this model, TNP-470 treatment also resulted in significantly different body weight and abdominal circumference compared to the control group. nih.govwjgnet.com The number of disseminated foci was significantly lower, and the maximal size of foci was significantly smaller in the treated group. nih.govwjgnet.com These effects are suggested to be exerted not only by inhibiting neovascularization but also by directly inhibiting the proliferation of Lovo cells. nih.govwjgnet.com Another study in human colon cancer xenografts in nude mice found that TNP-470 significantly inhibited tumor growth, with an inhibitory rate of 54.4%. nih.gov TNP-470 treatment also significantly lowered the expression of proliferating cell nuclear antigen (PCNA) and significantly increased the apoptosis index in tumors compared to controls. nih.gov An in vitro study confirmed that TNP-470 inhibited the growth of Lovo cells and affected the cell cycle, increasing the G0/G1 phase rate and decreasing the S phase rate, and induced apoptosis. bvsalud.org In a phase I study, a patient with adenocarcinoma of the colon with no clinically detectable disease but at high risk for recurrence received 13 months of treatment with no evidence of disease recurrence. aacrjournals.org TNP-470 also inhibited tumor growth of WiDr colon cancer in a xenograft system, although the inhibition was less marked compared to hormone-independent breast and prostate cancers. aacrjournals.org

Effects of TNP-470 on the Female Reproductive System (e.g., Luteal Establishment and Function)

The impact of TNP-470 on the female reproductive system, particularly luteal establishment and function, has been a subject of investigation due to the rapid and cyclical nature of angiogenesis in reproductive tissues. Studies in primates have investigated the effects of TNP-470 on the establishment and function of the corpus luteum. oup.comnih.gov In regularly ovulating macaques treated with TNP-470 at the onset of the ovulatory progesterone (B1679170) rise, serum progesterone concentrations were normal. nih.gov In marmosets receiving a daily dose of TNP-470 starting at ovulation, luteal cell proliferation, luteal microvasculature, and the expression of IGFBP-3 mRNA (a marker for endothelial cells) were not significantly affected. oup.comnih.gov Plasma progesterone concentrations also remained unchanged in these marmosets. nih.gov These results suggest that, with the treatment regimens employed, TNP-470 did not have a significant effect on the differentiated state of the primate corpus luteum. oup.comnih.gov However, studies in mice have indicated that TNP-470 can inhibit luteal development and prevent pregnancy by interfering with decidualization and the formation of the placenta and yolk sac. oup.combioone.org Local administration of angiogenic inhibitors, including TNP-470, into the preovulatory follicle of rhesus monkeys during the spontaneous menstrual cycle impaired ovulation and attenuated subsequent luteal function. psu.edu

Immunomodulatory Effects of TNP-470 (e.g., T Lymphocyte Activation)

TNP-470 has demonstrated immunomodulatory effects, particularly concerning dendritic cells and T lymphocyte activation. While TNP-470 has been reported to suppress lymphocyte proliferation in vitro nih.govresearchgate.net, recent research highlights its distinct effects on myeloid cells. Studies have shown that TNP-470 can potentiate the immunogenicity of dendritic cells (DCs) towards a phenotype with T helper cell type 1 (Th1)–stimulatory features. nih.govashpublications.orgnih.govresearchgate.net This potentiation involves activating Toll-like receptor signaling, including NF-κB activation, leading to the transcriptional activation of interleukin-12 (B1171171) (IL-12) production, a key Th1 cytokine. nih.govashpublications.orgnih.gov Furthermore, TNP-470-treated DCs enhanced lymphocyte proliferation and T-cell activation in co-culture experiments, reflected by substantial IL-2 induction in lymphocytes. nih.govresearchgate.net This suggests that TNP-470 can shift the balance of IL-12/IL-10 to potentiate DC immunogenicity and trigger subsequent T-cell activation. nih.gov Using a murine melanoma model, a TNP-470-treated DC vaccine was shown to elicit tumor-specific immunogenicity and enhance tumor eradication. nih.govashpublications.orgnih.gov Despite the in vitro findings of lymphocyte proliferation inhibition, in vivo studies in mice showed no significant effect of TNP-470 on T-cell homeostasis, as measured by CD4 and CD8 cell percentages in the spleen and lymph nodes. nih.govresearchgate.net

Challenges and Strategies for Optimizing Tnp 470 S Therapeutic Profile

Limitations of TNP-470 Clinical Application

The clinical use of TNP-470 has been restricted due to specific adverse effects and pharmacokinetic issues that limit the achievable therapeutic concentrations in target tissues while minimizing systemic exposure. researchgate.netaacrjournals.orgiiarjournals.orgaacrjournals.org

Neurological Toxicity of TNP-470 as a Dose-Limiting Factor

Neurological toxicity has been identified as the principal dose-limiting toxicity (DLT) of TNP-470 in clinical trials. nih.govaacrjournals.org This toxicity appears to be dose-related and manifests in various forms, including cerebellar neurotoxicity, cognitive impairment (such as decreased concentration and short-term memory), confusion, anxiety, depression, dizziness, lightheadedness, vertigo, and ataxia. nih.govaacrjournals.orgresearchgate.net For instance, in a Phase I study, grade III cerebellar neurotoxicity was observed in patients treated at higher doses. nih.gov The neurological symptoms typically have an insidious onset and progressively worsen with continued treatment. nih.gov The mechanism underlying TNP-470's neurotoxicity is not fully understood, but it is hypothesized to be related to the drug's ability to cross the blood-brain barrier (BBB) or potentially the accumulation of neurotoxic metabolite(s) in the nervous system given its short plasma half-life. researchgate.netaacrjournals.orgaacrjournals.org

Reversibility of TNP-470 Adverse Effects

A notable characteristic of the neurological toxicities associated with TNP-470 is their reversibility upon discontinuation of the drug. nih.govaacrjournals.orgresearchgate.net Clinical observations have indicated that these symptoms typically resolve completely within a few weeks after stopping treatment. nih.gov This reversibility is a crucial factor when managing patients experiencing dose-limiting neurotoxicity.

Pharmacokinetic Challenges of TNP-470

TNP-470 exhibits significant pharmacokinetic limitations that impact its efficacy and require specific administration strategies. A major challenge is its extremely short plasma half-life. nih.govaacrjournals.orgnih.gov Studies have shown harmonic mean plasma half-life values for TNP-470 and its principal active metabolite (AGM-1883) to be very brief, with minimal drug detectable in plasma shortly after infusion completion. nih.govaacrjournals.org For example, in one study, the harmonic mean half-life of TNP-470 was reported as 2 minutes. aacrjournals.org This rapid clearance necessitates frequent administration or prolonged infusions to maintain therapeutic concentrations. aacrjournals.orgnih.gov Additionally, studies have noted considerable interpatient variability in the clearance of TNP-470. nih.gov The short half-life and variable systemic exposure contribute to the challenges in achieving and maintaining effective drug levels at the tumor site while minimizing systemic toxicity. aacrjournals.org

Table 1: Pharmacokinetic Parameters of TNP-470 and Metabolites

| Compound | Harmonic Mean Plasma Half-Life | Notes |

| TNP-470 | ~2 minutes aacrjournals.org | Rapidly cleared |

| AGM-1883 | ~6 minutes aacrjournals.org | Active metabolite |

| MII | ~2.6 hours nih.gov | Inactive metabolite |

Strategies for Enhanced TNP-470 Delivery and Reduced Toxicity

To overcome the limitations of free TNP-470, particularly its neurotoxicity and unfavorable pharmacokinetics, research has focused on developing novel delivery systems that can selectively target the drug to the tumor site, thereby increasing its efficacy and reducing systemic exposure and associated side effects. researchgate.netaacrjournals.orgnih.gov

Polymer Conjugation and Nanocarrier Systems for TNP-470

Polymer conjugation and the use of nanocarrier systems represent promising strategies to improve the therapeutic profile of TNP-470. Conjugating TNP-470 to water-soluble polymers, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, has been explored to enhance its delivery and reduce toxicity. researchgate.netiiarjournals.orgnih.govmdpi.complos.org HPMA copolymer-TNP-470 conjugates have demonstrated beneficial drug delivery features, including prolonged systemic circulation time and decreased accumulation in normal organs. researchgate.netnih.govplos.org This approach has been shown to prevent TNP-470 from crossing the blood-brain barrier, thereby abrogating neurotoxicity observed with the free drug. researchgate.netaacrjournals.orgnih.govplos.org Studies in mice have shown that treatment with HPMA copolymer-TNP-470 conjugate did not cause the neurotoxic effects seen with free TNP-470. researchgate.net These polymer conjugates can also enhance and prolong the activity of TNP-470 in vivo. researchgate.net

Utilization of the Enhanced Permeability and Retention (EPR) Effect for Tumor Targeting of TNP-470

A key mechanism by which polymer-conjugated TNP-470 and nanocarrier systems achieve tumor targeting is the Enhanced Permeability and Retention (EPR) effect. researchgate.netiiarjournals.orgnih.govplos.organnualreviews.orgmdpi.comjscimedcentral.com The EPR effect is a phenomenon observed in solid tumors characterized by leaky tumor vasculature and impaired lymphatic drainage, which allows for the selective accumulation and retention of macromolecules and nanoparticles in the tumor interstitium. iiarjournals.orgmdpi.comjscimedcentral.comacs.org By conjugating TNP-470 to high-molecular-weight polymers like HPMA copolymer, the resulting conjugate can exploit the EPR effect, leading to increased accumulation specifically in tumor vessels and the tumor microenvironment. researchgate.netiiarjournals.orgnih.govplos.org This passive targeting mechanism helps to concentrate the drug at the site of action, potentially improving therapeutic efficacy while minimizing exposure to healthy tissues and reducing systemic toxicity, including neurotoxicity. researchgate.netnih.govplos.orgmdpi.comjscimedcentral.com

Table 2: Strategies for Enhanced TNP-470 Delivery

| Strategy | Mechanism | Benefits | Examples |

| Polymer Conjugation / Nanocarriers | Increased molecular weight, altered pharmacokinetics, reduced BBB crossing | Prolonged circulation, reduced normal organ accumulation, decreased neurotoxicity | HPMA copolymer-TNP-470 conjugate (Caplostatin) researchgate.netnih.govplos.org |

| Enhanced Permeability and Retention (EPR) | Passive accumulation in leaky tumor vasculature and poor lymphatic drainage | Selective drug delivery to tumor site, increased tumor concentration | Exploited by polymer conjugates and nanocarriers researchgate.netiiarjournals.orgnih.govplos.organnualreviews.orgmdpi.comjscimedcentral.com |

Prevention of TNP-470 Blood-Brain Barrier Penetration through Delivery Modifications

A major dose-limiting toxicity observed in clinical trials of TNP-470 has been neurotoxicity, including symptoms such as dizziness, decreased concentration, short-term memory loss, confusion, and depression. nih.gov This is attributed to the ability of the small molecule TNP-470 to cross the blood-brain barrier (BBB). nih.govresearchgate.netgoogle.comnih.govresearchgate.net

To mitigate this neurotoxicity, strategies involving polymer conjugation have been investigated to prevent TNP-470 from penetrating the BBB. Conjugation of TNP-470 to polymers such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer or monomethoxy-polyethylene glycol–polylactic acid (mPEG-PLA) has shown promise. nih.govresearchgate.netgoogle.comresearchgate.net For instance, a formulation known as Caplostatin, where TNP-470 is conjugated to an HPMA polymer, was developed for injection and successfully eliminated neurological symptoms in studies. nih.govaacrjournals.org Similarly, conjugating TNP-470 to mPEG-PLA to form nanopolymeric micelles (Lodamin) prevented its penetration into the brain in animal models, thereby avoiding neurotoxic side-effects observed with free TNP-470. nih.gov This approach leverages the principle that larger polymer-drug conjugates are generally restricted from crossing the intact BBB, while potentially accumulating in tumors due to the enhanced permeability and retention (EPR) effect. google.comacs.org

Development of Sustained Release Formulations for TNP-470

The poor oral availability and short plasma half-life of TNP-470 necessitate frequent parenteral administration, posing a significant clinical limitation and impacting patient compliance. nih.govresearchgate.netaacrjournals.org Developing sustained-release formulations is crucial to overcome these issues and enable long-term anti-angiogenic therapy. nih.gov

Polymeric formulations have been explored to achieve sustained release of TNP-470. This compound, the nanopolymeric micelle formulation of TNP-470 conjugated to mPEG-PLA, has demonstrated slow release kinetics in vitro. nih.govaacrjournals.org Studies showed that TNP-470 was released from this compound over a period of 28 days in incubation in PBS (pH 7.4) or gastric liquid (pH 1.2), with an initial burst release. nih.gov This sustained release profile can potentially reduce the frequency of administration and maintain therapeutic levels of the drug over extended periods. Additionally, research into transdermal delivery systems for TNP-470 is being pursued with the aim of developing slow-release formulations suitable for long-term maintenance therapy. omicsonline.org Polymer conjugation itself contributes to a prolonged half-life compared to the free drug. google.comresearchgate.net

Mechanisms of Resistance to TNP-470

Despite its initial efficacy, the development of resistance can limit the long-term effectiveness of anti-angiogenic therapies like TNP-470. Understanding the mechanisms underlying this resistance is vital for developing strategies to overcome it.

Cellular Resistance Mechanisms to TNP-470 (e.g., p53 and p21 deficiency)

TNP-470 exerts its anti-angiogenic effect, in part, by inhibiting endothelial cell proliferation and inducing cell cycle arrest in the late G1 phase. pnas.orgnih.govnih.govcapes.gov.br This cytostatic activity is mediated through the activation of the p53 pathway, which leads to the accumulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1). pnas.orgnih.govnih.govcapes.gov.br p21 then inhibits cyclin-dependent kinases, blocking cell cycle progression. pnas.org

Research has demonstrated the critical role of functional p53 and p21 in mediating TNP-470's effects. Cells deficient in p53 or p21 have shown significant resistance to the cytostatic activity of TNP-470. pnas.orgnih.govnih.govcapes.gov.brresearchgate.net For example, mouse embryonic fibroblasts (MEFs) derived from p53-null or p21-null mice were substantially less sensitive to TNP-470 treatment compared to wild-type MEFs. pnas.orgnih.gov This indicates that the absence or dysfunction of these key cell cycle regulators can serve as a cellular mechanism of resistance to TNP-470. The ability of TNP-470 to induce p21 expression appears to correlate with its selective sensitivity in endothelial cells. nih.gov

Theoretical Considerations of Tumor-Mediated Resistance to Anti-angiogenic Agents

Resistance to anti-angiogenic therapy is a complex phenomenon that can involve both intrinsic (pre-existing) and acquired (developed during therapy) mechanisms mediated by the tumor and/or the host microenvironment. nih.govaacrjournals.orgthno.org While specific tumor-mediated resistance mechanisms to TNP-470 have not been detailed in the provided context, theoretical considerations for resistance to anti-angiogenic agents in general offer insights into potential pathways.

Tumor-mediated resistance can involve the activation of alternative pro-angiogenic pathways that compensate for the inhibition of the targeted pathway (e.g., VEGF). nih.govaacrjournals.orgmdpi.com Tumors may upregulate other factors that promote blood vessel formation, allowing them to continue growing despite anti-angiogenic treatment. nih.govaacrjournals.org

Furthermore, therapy-induced hypoxia, a potential consequence of anti-angiogenic treatment, can trigger adaptive and evasive behaviors in tumor cells. nih.govaacrjournals.orgthno.org These can include rebound revascularization (formation of new vessels through alternative mechanisms), vessel co-option (recruitment of existing host vessels), epithelial-mesenchymal transition (EMT), and increased invasiveness and intravasation potential. nih.govaacrjournals.org These mechanisms can facilitate tumor regrowth and metastasis, contributing to acquired resistance and limiting the long-term effectiveness of anti-angiogenic agents. nih.govaacrjournals.orgthno.org The interplay between tumor cells and the host microenvironment, including immune cells and stromal components, also plays a significant role in mediating resistance to anti-angiogenic therapies. nih.govaacrjournals.orgthno.orgfrontiersin.org

Future Directions and Unanswered Questions in Tnp 470 Research

Development of Predictive Biomarkers for TNP-470 Response and Toxicity

A significant challenge in the clinical application of angiogenesis inhibitors, including TNP-470, has been the lack of validated biomarkers to predict patient response and identify those at higher risk of toxicity nih.govonclive.comacademindex.comopenaccessjournals.com. Identifying such biomarkers is crucial for patient selection and for tailoring treatment strategies to optimize efficacy and minimize adverse effects aacrjournals.orgresearchgate.net. Research into the molecular mechanisms of TNP-470 action, such as its interaction with MetAP2 and its effects on cell cycle mediators like p53 and p21WAF/CIP1, may provide potential biomarker candidates nih.govarvojournals.orgnih.gov. Studies investigating the expression levels of MetAP2 in tumors have shown its high expression in certain cancers, suggesting its potential as a druggable target researchgate.net. Further research is needed to validate these potential biomarkers and to develop reliable methods for their detection in a clinical setting.

Further Elucidation of Remaining Molecular Mechanisms of TNP-470 Action

While TNP-470 is known to inhibit MetAP2 through covalent modification of His231, the complete spectrum of its molecular effects is still being elucidated ebi.ac.ukpnas.orgarvojournals.org. Understanding the intricate details of how TNP-470 interferes with cellular pathways is essential for optimizing its use and developing improved inhibitors ahajournals.orgaacrjournals.org. Beyond MetAP2 inhibition, TNP-470 has been shown to affect cell cycle progression by inducing p21CIP/WAF expression in a p53-dependent manner, particularly in endothelial cells pnas.orgarvojournals.orgnih.gov. It also appears to influence the activation of transcription factors involved in T-cell activation, although the molecular mechanisms behind this effect require further investigation nih.gov. Additionally, studies suggest TNP-470 may prevent VEGF-induced endothelial cell changes by inhibiting Rac1 activation aacrjournals.org. Unanswered questions remain regarding the precise downstream consequences of MetAP2 inhibition and how these contribute to the observed anti-angiogenic and anti-tumor effects, as well as its effects on other cell types and pathways aacrjournals.orgnih.gov.

Investigation of Broader Clinical Applications of TNP-470 beyond Oncology

Although initially primarily investigated as an anti-cancer agent due to its potent anti-angiogenic properties, the role of MetAP2 and its inhibition extends beyond oncology mdpi.comnih.govnih.govcenmed.commdpi.comresearchgate.net. Research has explored the potential of MetAP2 inhibitors in treating metabolic disorders such as obesity and type 2 diabetes mdpi.commdpi.comnih.govjci.orgresearchgate.net. MetAP2 is involved in regulating lipid metabolism and energy balance, and its inhibition has shown promise in reducing body weight, improving glucose tolerance, and ameliorating metabolic indices in preclinical models mdpi.comnih.govjci.orgresearchgate.net. TNP-470 has also shown potential in inhibiting intimal neovascularization and plaque growth in models of atherosclerosis, suggesting a role in cardiovascular diseases ahajournals.org. Furthermore, its effects on the immune system, such as amplifying T-cell activation, indicate potential applications in immunomodulation nih.gov. Future research should rigorously investigate these broader clinical applications to determine the full therapeutic potential of TNP-470 and other MetAP2 inhibitors outside of cancer ahajournals.orgnih.govmdpi.commdpi.comnih.govjci.orgresearchgate.net.

Development and Clinical Translation of Next-Generation MetAP2 Inhibitors

The limitations encountered with TNP-470, such as its pharmacokinetic profile and neurotoxicity, have spurred the development of next-generation MetAP2 inhibitors with improved properties omicsonline.orgaacrjournals.orgmdpi.comacs.orgaacrjournals.orgnih.gov. These efforts focus on developing compounds with enhanced specificity, better pharmacokinetic profiles, and reduced toxicity aacrjournals.orgmdpi.comacs.orgaacrjournals.orgnih.gov. Novel reversible MetAP2 inhibitors are being developed to potentially mitigate the toxicity associated with the irreversible binding of fumagillin (B1674178) derivatives like TNP-470 aacrjournals.orgmdpi.comacs.orgnih.gov. Polymer-drug conjugates of TNP-470 and novel MetAP2 inhibitors are also being investigated to improve drug delivery, prolong systemic circulation, and reduce off-target effects, including neurotoxicity omicsonline.orggoogle.comaacrjournals.orgmdpi.com. Several next-generation MetAP2 inhibitors are currently in preclinical and clinical development for various indications, including cancer, obesity, and diabetes aacrjournals.orgmdpi.comresearchgate.netnih.govjci.orgacs.orgaacrjournals.orgnih.gov. The clinical translation of these newer compounds represents a significant future direction in leveraging MetAP2 inhibition for therapeutic benefit.

常见问题

Q. Can TNP-470 serve as an adjuvant in dendritic cell-based cancer vaccines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。